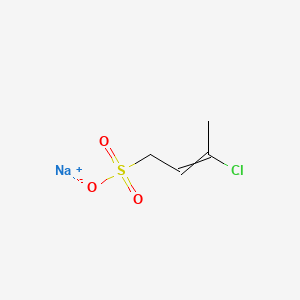
Acetic acid, (2,4,5-trichlorophenoxy)-, 1,4-piperazinediyldi-2,1-ethanediyl ester, dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Acetic acid, (2,4,5-trichlorophenoxy)-, 1,4-piperazinediyldi-2,1-ethanediyl ester, dihydrochloride is a complex organic compound with significant applications in various scientific fields. This compound is known for its unique chemical structure, which includes a piperazine ring and multiple chlorophenoxy groups, making it a subject of interest in chemical research and industrial applications.
Preparation Methods
The synthesis of acetic acid, (2,4,5-trichlorophenoxy)-, 1,4-piperazinediyldi-2,1-ethanediyl ester, dihydrochloride involves several steps. The primary synthetic route includes the esterification of acetic acid derivatives with 2,4,5-trichlorophenoxy groups, followed by the incorporation of the piperazine ring. The reaction conditions typically involve the use of catalysts and controlled temperatures to ensure the desired product is obtained with high purity. Industrial production methods may involve large-scale reactors and continuous flow processes to maximize yield and efficiency .
Chemical Reactions Analysis
This compound undergoes various chemical reactions, including:
Oxidation: It can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of simpler derivatives.
Substitution: The chlorophenoxy groups can undergo substitution reactions with nucleophiles, leading to the formation of new compounds. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and thiols.
Scientific Research Applications
Acetic acid, (2,4,5-trichlorophenoxy)-, 1,4-piperazinediyldi-2,1-ethanediyl ester, dihydrochloride has a wide range of scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential therapeutic uses, particularly in drug development.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. The piperazine ring and chlorophenoxy groups play a crucial role in its biological activity. The compound can bind to enzymes and receptors, modulating their activity and leading to various physiological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
When compared to other similar compounds, acetic acid, (2,4,5-trichlorophenoxy)-, 1,4-piperazinediyldi-2,1-ethanediyl ester, dihydrochloride stands out due to its unique combination of functional groups. Similar compounds include:
2,4,5-Trichlorophenoxyacetic acid: Known for its herbicidal properties.
Piperazine derivatives: Used in various pharmaceutical applications.
Chlorophenoxy esters: Commonly used in organic synthesis. The uniqueness of this compound lies in its ability to combine the properties of these different functional groups, making it versatile for various applications.
Properties
CAS No. |
105115-40-0 |
|---|---|
Molecular Formula |
C24H26Cl8N2O6 |
Molecular Weight |
722.1 g/mol |
IUPAC Name |
2-[4-[2-[2-(2,4,5-trichlorophenoxy)acetyl]oxyethyl]piperazin-1-yl]ethyl 2-(2,4,5-trichlorophenoxy)acetate;dihydrochloride |
InChI |
InChI=1S/C24H24Cl6N2O6.2ClH/c25-15-9-19(29)21(11-17(15)27)37-13-23(33)35-7-5-31-1-2-32(4-3-31)6-8-36-24(34)14-38-22-12-18(28)16(26)10-20(22)30;;/h9-12H,1-8,13-14H2;2*1H |
InChI Key |
UWPHOKQBIVROGS-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1CCOC(=O)COC2=CC(=C(C=C2Cl)Cl)Cl)CCOC(=O)COC3=CC(=C(C=C3Cl)Cl)Cl.Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-Methoxy-4-[4-(2-sulfosulfanylethylamino)butyl]benzene](/img/structure/B13741048.png)
![4-[7-[5-(diethylazaniumyl)pentan-2-yloxycarbonyl]-9-oxofluorene-2-carbonyl]oxypentyl-diethylazanium;dichloride](/img/structure/B13741052.png)




![N,N'-bis[bis(aziridin-1-yl)phosphinothioyl]octane-1,8-diamine](/img/structure/B13741085.png)
![2-[4-[(2,4-Dichlorophenyl)-(phenylcarbamoyloxy)methyl]phenoxy]ethyl-diethylazanium;chloride](/img/structure/B13741087.png)


![Naphtho[1,2-d]thiazolium, 1-(3-sulfopropyl)-2-[2-[[1-(3-sulfopropyl)naphtho[1,2-d]thiazol-2(1H)-ylidene]methyl]-1-butenyl]-, inner salt](/img/structure/B13741104.png)


